molecular formula C17H14N4O3S B4762926 3-methyl-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

3-methyl-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4762926
M. Wt: 354.4 g/mol
InChI Key: DEOYXOSDTHQKPX-UHFFFAOYSA-N
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Description

3-methyl-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 1,3,4-thiadiazole ring in the structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

3-methyl-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-11-3-2-4-13(9-11)16(22)18-17-20-19-15(25-17)10-12-5-7-14(8-6-12)21(23)24/h2-9H,10H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOYXOSDTHQKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-nitrobenzyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methylbenzoyl chloride to form the final product. The reaction conditions generally include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles such as amines or thiols (for substitution). The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include amino derivatives (from reduction), substituted benzamides (from nucleophilic substitution), and Schiff bases (from condensation reactions) .

Scientific Research Applications

3-methyl-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The 1,3,4-thiadiazole ring can also interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,4-thiadiazole derivatives such as:

Uniqueness

What sets 3-methyl-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide apart from other similar compounds is its unique combination of the 3-methylbenzamide moiety with the 1,3,4-thiadiazole ring. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

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